(Z-Cys-OH)2

Description

Properties

IUPAC Name |

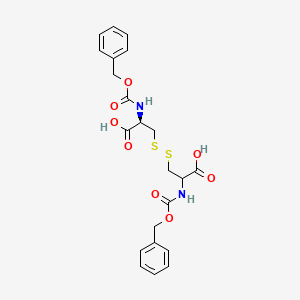

3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRQEEVKHMDMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989832 | |

| Record name | N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-11-2 | |

| Record name | N,N'-Dibenzyloxycarbonyl-L-cystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC88480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzyloxycarbonyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

discovery and history of Z-protected cysteine dimers

An In-depth Technical Guide on the Discovery and History of Z-Protected Cysteine Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of reactive functional groups is a cornerstone of synthetic organic chemistry, particularly in the realm of peptide synthesis. Among the proteinogenic amino acids, cysteine presents a unique challenge due to its nucleophilic thiol side chain, which can readily undergo oxidation to form disulfide bonds. The strategic protection and deprotection of this thiol group are critical for the controlled synthesis of complex peptides. This technical guide delves into the discovery, history, and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly referred to as Z-protected cysteine dimer. This compound has played a significant role in the development of solution-phase peptide synthesis and continues to be a valuable building block for chemists.

Discovery and Historical Context

The journey of Z-protected cysteine dimers is intrinsically linked to a landmark innovation in peptide chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. In 1932, Max Bergmann and Leonidas Zervas published their seminal work on a general method for peptide synthesis, which introduced the Z-group as a means to reversibly protect the α-amino group of amino acids. This discovery was a pivotal moment, enabling the stepwise and controlled elongation of peptide chains for the first time.

The Z-group could be introduced by reacting an amino acid with benzyl (B1604629) chloroformate under alkaline conditions. Crucially, it was stable to the conditions required for peptide bond formation but could be readily cleaved by catalytic hydrogenation, a method that did not affect the newly formed peptide bonds.

While Bergmann and Zervas's initial paper focused on the protection of the amino group, the principles were soon applied to other functional groups. The protection of the amino groups of L-cystine, the dimer of cysteine, with the Z-group yielded N,N'-dibenzyloxycarbonyl-L-cystine. This allowed for the incorporation of a pre-formed disulfide bridge into a growing peptide chain, a significant advantage in the synthesis of disulfide-containing peptides like oxytocin (B344502) and insulin. The use of Z-protected cystine was particularly prominent in solution-phase peptide synthesis before the widespread adoption of solid-phase methods.

Quantitative Data

The physical and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine are crucial for its application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | N,N'-bis(benzyloxycarbonyl)-L-cystine | N/A |

| Synonyms | (Z-Cys-OH)₂, di-Z-L-Cystine, N,N'-Dicarbobenzoxy-L-cystine | [1] |

| CAS Number | 6968-11-2 | [2][3] |

| Molecular Formula | C₂₂H₂₄N₂O₈S₂ | [2][3] |

| Molecular Weight | 508.56 g/mol | [2][3] |

| Appearance | White solid/powder | [2] |

| Melting Point | 118-122 °C | [2] |

| Optical Rotation | [α]²⁰/D ~ -91° (c=2 in acetic acid) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Experimental Protocols

Synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine

This protocol describes the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine from L-cystine and benzyl chloroformate. The procedure is adapted from established methods for the Z-protection of amino acids.

Materials:

-

L-Cystine

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve L-cystine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of benzyl chloroformate (2.2 equivalents) in toluene.

-

Add the benzyl chloroformate solution dropwise to the cold, stirring solution of L-cystine over a period of 1-2 hours, maintaining the temperature between 0-5 °C. During the addition, maintain the pH of the reaction mixture between 9-10 by the concurrent dropwise addition of a 2 M NaOH solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with toluene or diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate of N,N'-bis(benzyloxycarbonyl)-L-cystine should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N,N'-bis(benzyloxycarbonyl)-L-cystine as a white solid.

-

Dry the purified product under vacuum.

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine.

Role in Peptide Synthesis

Caption: Role of Z-protected cysteine dimer in solution-phase peptide synthesis.

References

An In-depth Technical Guide to the Solubility of (Z-Cys-OH)2 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-di-Z-L-cystine, commonly referred to as (Z-Cys-OH)2. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available qualitative solubility information, comparative data for structurally related compounds, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory work involving this compound.

Introduction to this compound

This compound is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) group is a common protecting group for the amine functionality in peptide synthesis and other organic chemistry applications. Understanding the solubility of this compound is crucial for its effective use in various experimental settings, including reaction setup, purification, and formulation.

Solubility Profile of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound. However, qualitative solubility information is available from various chemical suppliers.

This compound is reported to be soluble in the following organic solvents: [1]

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

It is important to note that this qualitative information does not specify the exact concentration at which the compound is soluble. Therefore, experimental determination of solubility in the desired solvent system is highly recommended.

Comparative Solubility Data of Related Compounds

To provide a broader context for the solubility of cysteine derivatives, the following tables summarize the quantitative solubility data for the parent amino acids, L-Cysteine and L-Cystine, in various common laboratory solvents. This information can serve as a useful reference point when selecting potential solvents for this compound, keeping in mind that the presence of the bulky, nonpolar Z-groups in this compound will significantly alter its solubility profile compared to the unprotected amino acids.

Table 1: Quantitative Solubility of L-Cysteine

| Solvent | Solubility | Temperature (°C) |

| Water | 280 mg/mL | 25 |

| Acetic Acid | Freely Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

| Acetone | Insoluble | Not Specified |

| Ether | Insoluble | Not Specified |

| Ethyl Acetate | Insoluble | Not Specified |

| Benzene | Insoluble | Not Specified |

Data sourced from PubChem CID 5862[2]

Table 2: Quantitative Solubility of L-Cystine

| Solvent | Solubility | Temperature (°C) |

| Water | 0.112 mg/mL | 25 |

| 1 M HCl | 100 mg/mL | Not Specified |

| Aqueous solutions (pH < 2 or > 8) | More soluble than in neutral water | Not Specified |

Data sourced from Sigma-Aldrich product information for L-Cystine

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a crystalline solid like this compound in a specific solvent. This protocol can be adapted based on the available equipment and the specific requirements of the experiment.

Materials:

-

This compound

-

High-purity solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a pre-weighed vial.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent from the vial completely. This can be achieved by using a gentle stream of inert gas, a rotary evaporator, or by placing the vial in a drying oven at a temperature below the decomposition point of the solute. A vacuum desiccator can be used for the final drying stage.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

-

Visualizations

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart of the gravimetric method for determining solubility.

While no signaling pathways directly involving this compound have been identified in the literature, its core component, cystine, plays a crucial role in cellular signaling, particularly in the regulation of the mTORC1 pathway and the integrated stress response (ISR). Cystine availability is a key determinant for glutathione (B108866) (GSH) synthesis, which is a major cellular antioxidant.

The diagram below illustrates the conceptual relationship between cystine uptake, GSH synthesis, and the mTORC1 signaling pathway.

Caption: Role of cystine in mTORC1 signaling and the integrated stress response.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, this guide provides the available qualitative information and a framework for its experimental determination. The comparative data for L-Cysteine and L-Cystine offer valuable context, and the detailed protocol provides a practical approach for researchers to ascertain the solubility of this compound in their specific solvent systems. Understanding the solubility is a critical first step for the successful application of this compound in research and development.

References

An In-depth Technical Guide to (Z-Cys-OH)2: Molecular Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-bis(carboxybenzyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)2. This compound is a disulfide-linked dimer of the amino acid cysteine, where the amino groups are protected by the carboxybenzyl (Z) group. This guide details its molecular characteristics, provides representative experimental protocols for its synthesis and analysis, and situates its relevance within the broader context of biochemical signaling and drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Citation |

| Molecular Formula | C22H24N2O8S2 | [1] |

| Molecular Weight | 508.56 g/mol | [2] |

| CAS Number | 6968-11-2 | |

| Appearance | White to off-white powder | |

| Synonyms | Di-Z-L-Cystine, N,N'-Dicarbobenzyloxy-L-cystine | [1] |

Synthesis and Characterization: Representative Protocols

While specific, detailed industrial synthesis protocols for this compound are proprietary, a representative laboratory-scale synthesis can be outlined based on established principles of peptide chemistry. This involves the protection of the amino group of L-cysteine followed by oxidation to form the disulfide bond.

Representative Synthesis Protocol: Oxidation of Z-L-Cysteine

This protocol describes a common method for the formation of a disulfide bond from a protected cysteine monomer.

-

Dissolution: Dissolve N-carboxybenzyl-L-cysteine (Z-Cys-OH) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

-

Oxidation: Introduce a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide, iodine, or air oxidation catalyzed by a transition metal. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.

-

Work-up and Purification: Once the reaction is complete, the product is typically isolated by precipitation or extraction. Purification is often achieved by recrystallization or column chromatography to yield pure this compound.

Analytical Protocol: Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 508.56 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule by identifying the characteristic signals for the protons and carbons in the carboxybenzyl and cysteine moieties.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the compound. A single, sharp peak under various solvent conditions would indicate a high degree of purity.

Role in Signaling and Drug Development

Cysteine residues and the formation of disulfide bonds are critical in regulating protein structure and function. The reversible formation of disulfide bonds from cysteine thiols can act as a molecular "switch" in response to cellular redox conditions, thereby modulating signaling pathways.

Redox Signaling Pathway

The diagram below illustrates a generalized redox signaling pathway where the oxidation of cysteine residues plays a key role. Reactive oxygen species (ROS) can lead to the formation of disulfide bonds, altering a protein's conformation and, consequently, its activity in a signaling cascade.

Caption: Generalized Redox Signaling Pathway.

In the context of drug development, protected amino acid dimers like this compound are valuable building blocks in solid-phase peptide synthesis for creating peptides with specific disulfide bridges. These constrained peptides often exhibit enhanced stability and biological activity.

Experimental Workflow: Peptide Synthesis

The following diagram outlines a simplified workflow for the incorporation of a disulfide bond into a synthetic peptide using a protected cysteine dimer.

Caption: Simplified Peptide Synthesis Workflow.

References

The Biological Activity of Cysteine Derivatives: A Technical Guide Focused on (Z-Cys-OH)2 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes due to the reactive nature of its thiol group. This reactivity makes cysteine and its derivatives attractive scaffolds for drug design and development. The disulfide bond in cystine, the oxidized dimer of cysteine, is crucial for the structural stability of many proteins.[1][2] Derivatives of cysteine, such as N,N'-bis(benzyloxycarbonyl)-L-cystine, also known as (Z-Cys-OH)2, are of significant interest for their potential therapeutic applications, including antiviral and antifungal activities. This technical guide provides an in-depth overview of the biological activities of cysteine derivatives, with a particular focus on available data for compounds structurally related to this compound, detailed experimental protocols for assessing their bioactivity, and an exploration of relevant signaling pathways.

Quantitative Biological Activity Data

Table 1: Antiviral Activity of Cysteine Derivatives against Tobacco Mosaic Virus (TMV) [3][4]

| Compound | Inactivation Activity (%) (500 µg/mL) | Curative Activity (%) (500 µg/mL) | Protection Activity (%) (500 µg/mL) |

| Cysteine (1) | 45 | 42 | 40 |

| Compound 3 | 51 | 47 | 49 |

| Compound 4 | 48 | 45 | 46 |

| Compound 7 | 43 | 41 | 39 |

| Compound 10 | 46 | 43 | 41 |

| Compound 13 | 42 | 40 | 38 |

| Compound 20 | 44 | 42 | 40 |

| Compound 23 | 41 | 39 | 37 |

| Compound 24 | 40 | 38 | 36 |

| Ribavirin (Control) | 40 | 40 | 38 |

Table 2: Antifungal Activity of Cysteine Derivatives [3][4]

| Compound | Cercospora arachidicola Hori (% Inhibition at 50 µg/mL) | Alternaria solani (% Inhibition at 50 µg/mL) |

| Compound 16 | 71 | 58 |

| Carbendazim (Control) | 65 | 52 |

| Chlorothalonil (Control) | 68 | 55 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of cysteine derivatives. The following are protocols for the key experiments cited in the quantitative data tables.

Antiviral Activity Assay: Tobacco Mosaic Virus (TMV) Local Lesion Assay

This method is used to determine the in vivo antiviral activity of compounds against TMV in a host plant that forms local lesions upon infection.[5][6][7][8]

1. Virus Purification and Inoculum Preparation:

-

TMV is propagated in a systemic host plant (e.g., Nicotiana tabacum).

-

The virus is purified from infected leaf tissue using differential centrifugation and precipitation methods.

-

The purified virus is resuspended in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0) and the concentration is determined spectrophotometrically.

-

The virus solution is diluted to the desired concentration for inoculation (e.g., 6 mg/mL).

2. Plant Cultivation:

-

A local lesion host plant (e.g., Nicotiana glutinosa) is grown under controlled greenhouse conditions until the 5-6 leaf stage.

3. Compound Application and Inoculation (Curative, Protection, and Inactivation Assays):

-

Curative Assay: The upper leaves of the host plant are inoculated with the TMV solution by gentle rubbing with a sterile cotton swab. After a set time (e.g., 2 hours), the test compound solution is applied to the inoculated leaves.

-

Protection Assay: The test compound solution is applied to the upper leaves of the host plant. After a set time (e.g., 2 hours), the leaves are inoculated with the TMV solution.

-

Inactivation Assay: The test compound is mixed with the TMV solution and incubated for a set time (e.g., 30 minutes) before being inoculated onto the host plant leaves.

-

A control group is treated with a solvent blank under the same conditions.

4. Observation and Data Analysis:

-

The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.

-

The number of local lesions on the treated and control leaves is counted.

-

The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

Antifungal Activity Assay: Poisoned Food Technique

This in vitro method is used to assess the inhibitory effect of compounds on the mycelial growth of fungi.[9][10][11]

1. Fungal Culture:

-

The test fungi (Cercospora arachidicola Hori or Alternaria solani) are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C until sufficient growth is achieved.

2. Preparation of Poisoned Medium:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution is added to molten PDA at a specific concentration (e.g., 50 µg/mL).

-

A control medium is prepared with the solvent alone.

-

The medium is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation and Incubation:

-

A small disc (e.g., 5 mm diameter) of the fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of the poisoned and control PDA plates.

-

The plates are incubated at 25-28°C for a period of 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

4. Data Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions.

-

The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

Signaling Pathways and Mechanisms of Action

The biological activities of cysteine and its derivatives are often linked to their ability to participate in redox signaling pathways. The thiol group of cysteine is susceptible to a variety of oxidative post-translational modifications, which can act as molecular switches to regulate protein function.[12][13][14]

Redox Signaling and Cysteine Oxidation

Reactive oxygen species (ROS) can oxidize the thiol group of cysteine residues in proteins to form sulfenic acid (-SOH), a key intermediate in redox signaling. This modification is often reversible and can lead to the formation of disulfide bonds with other cysteine residues, either within the same protein or with other proteins, including the small molecule antioxidant glutathione (B108866) (S-glutathionylation). These modifications can alter protein conformation and activity, thereby modulating signaling cascades.

Figure 1: Cysteine oxidation in redox signaling.

Potential Mechanisms of Antiviral and Antifungal Action

While the specific mechanisms of action for this compound are not elucidated, the known activities of related cysteine derivatives suggest several possibilities:

-

Inhibition of Viral Assembly: Some cysteine derivatives have been shown to inhibit the assembly of viral particles. For instance, one study demonstrated that a thiazolidine (B150603) derivative of cysteine could inhibit the assembly of TMV by causing the aggregation of the 20S protein disk.[3]

-

Disruption of Fungal Cell Wall/Membrane Integrity: The antifungal activity of cysteine derivatives may stem from their ability to interfere with the synthesis or integrity of the fungal cell wall or membrane.

-

Interference with Redox Homeostasis: Exogenous cysteine derivatives could perturb the delicate redox balance within viral-infected cells or fungal cells, leading to oxidative stress and inhibition of growth and replication. The disulfide bond in this compound could potentially participate in thiol-disulfide exchange reactions with cysteine residues in viral or fungal proteins, thereby inactivating them.

The following workflow illustrates a hypothetical experimental approach to investigate the mechanism of action of a cysteine derivative like this compound.

References

- 1. bachem.com [bachem.com]

- 2. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors | MDPI [mdpi.com]

- 7. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e-repository.org [e-repository.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. academicjournals.org [academicjournals.org]

- 12. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Orchestrating Redox Signaling Networks Through Regulatory Cysteine Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: N,N'-Bis(benzyloxycarbonyl)-L-cystine (CAS 6968-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(benzyloxycarbonyl)-L-cystine, with the CAS number 6968-11-2, is a protected derivative of the amino acid L-cystine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionalities makes it a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a white to off-white solid. Its chemical structure consists of two N-terminally protected L-cysteine residues linked by a disulfide bond. Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C22H24N2O8S2 | [1][2] |

| Molecular Weight | 508.56 g/mol | [1][2] |

| Melting Point | 118-122 °C | [1] |

| Boiling Point (Predicted) | 766.1 °C at 760 mmHg | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine is typically achieved through the reaction of L-cystine with benzyl (B1604629) chloroformate in the presence of a base. This reaction protects the amino groups of L-cystine, making the carboxyl groups available for subsequent reactions.

Generalized Experimental Protocol:

A common method for the synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine involves the following steps:

-

Dissolution of L-cystine: L-cystine is dissolved in an aqueous basic solution, such as sodium hydroxide, at a reduced temperature (typically 0-5°C).

-

Addition of Benzyl Chloroformate: Benzyl chloroformate is added portion-wise to the stirred solution while maintaining the temperature and pH.

-

Reaction: The reaction mixture is stirred for a specified period to ensure complete protection of the amino groups.

-

Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the product.

-

Isolation and Purification: The precipitated N,N'-Bis(benzyloxycarbonyl)-L-cystine is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Workflow

Analytical Data

Comprehensive analytical data is crucial for the characterization of N,N'-Bis(benzyloxycarbonyl)-L-cystine. The following table summarizes available spectroscopic data.

| Analytical Technique | Data | Reference(s) |

| ¹H NMR | ¹H NMR data is available, showing characteristic peaks for the benzylic and cystine protons. | |

| ¹³C NMR | Specific ¹³C NMR data is not readily available in public literature. | |

| IR Spectroscopy | IR spectral data is not consistently reported in public literature. | |

| Mass Spectrometry | Expected molecular ion peak at m/z 508.56. |

Applications in Research and Development

N,N'-Bis(benzyloxycarbonyl)-L-cystine serves as a key building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The Cbz group provides robust protection of the N-terminus, which is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation. This allows for the selective formation of peptide bonds at the C-terminus. It is particularly useful in the synthesis of peptides containing disulfide bridges, which are critical for the tertiary structure and biological activity of many proteins and peptides.

Synthesis of S-Aryl-L-cysteine Derivatives

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a precursor for the synthesis of N-Cbz-S-aryl-L-cysteine derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the reaction of N,N'-Bis(benzyloxycarbonyl)-L-cystine with an aryl halide in the presence of a copper catalyst.

Biological Activity and Signaling Pathways

While N,N'-Bis(benzyloxycarbonyl)-L-cystine itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. L-cystine and its derivatives are known to play a role in cellular processes such as redox balance and protein structure stabilization. The parent molecule, L-cystine, is a precursor to the antioxidant glutathione. Research into the specific biological effects and signaling pathways of N,N'-Bis(benzyloxycarbonyl)-L-cystine is limited, as it is generally used as a protected form of L-cystine for synthetic purposes.

Other Applications

-

Animal Nutrition: There is some evidence to suggest that L-cystine derivatives may be used as feed additives to promote animal growth and support liver and kidney function.[3]

-

Cosmetics: Due to the role of L-cystine in the structure of keratin, its derivatives are explored in cosmetic formulations for hair and skin care, with potential benefits in promoting wound healing and preventing skin allergies.[3]

Safety and Handling

Standard laboratory safety precautions should be observed when handling N,N'-Bis(benzyloxycarbonyl)-L-cystine. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a valuable and versatile reagent in the field of synthetic chemistry, particularly for researchers and professionals involved in peptide synthesis and drug development. Its role as a protected amino acid allows for the controlled and efficient synthesis of complex peptides and other biologically relevant molecules. While direct biological activity of the protected compound is not its primary feature, it serves as an essential precursor to a wide range of molecules with potential therapeutic applications.

References

Initial Investigations into the Stability of (Z-Cys-OH)₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Z-Cys-OH)₂ and Disulfide Bond Stability

(Z-Cys-OH)₂ is a derivative of the amino acid cysteine, where two molecules of N-benzyloxycarbonyl-cysteine are linked by a disulfide bond.[1][2][3] Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins.[4][5] However, these bonds are also susceptible to degradation, which can impact the efficacy and shelf-life of therapeutic molecules.[6] The stability of the disulfide bond in (Z-Cys-OH)₂ is therefore a critical parameter for its potential applications in drug development and research.

The primary pathway of degradation for disulfide bonds involves redox reactions, leading to either the reduction of the disulfide bond back to its constituent thiols or its oxidation to various species.[7][8] The stability is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Anticipated Stability Profile of (Z-Cys-OH)₂

Based on studies of model peptides containing disulfide bonds, the stability of (Z-Cys-OH)₂ is expected to be significantly pH-dependent.

Table 1: Expected pH-Dependent Stability Profile of a Model Disulfide-Containing Peptide

| pH Range | Expected Stability | Predominant Degradation Pathway |

| 1.0 - 5.0 | Optimal stability around pH 3.0 | Peptide bond hydrolysis (if applicable in a larger peptide context) |

| 5.0 - 7.0 | Moderate stability | Degradation at the disulfide bond |

| 8.0 - 11.0 | Lower stability | Increased degradation at the disulfide bond |

This data is extrapolated from a study on a model cyclic pentapeptide, cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH, and represents a general trend for disulfide bond stability.[6]

Experimental Protocols for Stability Assessment

A thorough investigation of (Z-Cys-OH)₂ stability would involve a series of well-defined experiments.

Objective: To determine the degradation kinetics of (Z-Cys-OH)₂ under various pH conditions at an elevated temperature.

Protocol:

-

Prepare a series of buffer solutions ranging from pH 1.0 to 11.0 with controlled ionic strengths.

-

Dissolve (Z-Cys-OH)₂ in each buffer to a known concentration.

-

Incubate the solutions at a constant elevated temperature (e.g., 70°C).

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining (Z-Cys-OH)₂ and identify degradation products.

-

Plot the concentration of (Z-Cys-OH)₂ as a function of time for each pH to determine the degradation rate constants.

-

Construct a pH-rate profile to identify the pH of optimal stability.[6]

Objective: To evaluate the susceptibility of the disulfide bond in (Z-Cys-OH)₂ to oxidation.

Protocol:

-

Prepare a solution of (Z-Cys-OH)₂ in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Expose the solution to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[9]

-

Monitor the reaction over time using HPLC-Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and any oxidized species.[10]

-

Characterize the molecular weights of the degradation products to understand the oxidation pathway.

Objective: To confirm the presence and assess the reactivity of the disulfide bond.

Protocol:

-

Dissolve (Z-Cys-OH)₂ in a suitable buffer.

-

Treat the solution with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.

-

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the monomeric N-benzyloxycarbonyl-cysteine.

Analytical Methods for Degradation Product Characterization

The identification of degradation products is crucial for understanding the stability of (Z-Cys-OH)₂.

Table 2: Analytical Techniques for (Z-Cys-OH)₂ Stability Studies

| Technique | Application | Information Obtained |

| HPLC-ESI-MS | Monitoring oxidation and degradation processes | Molecular weights of the parent compound and degradation products.[10] |

| MALDI-MS | Analysis of peptide mixtures and degradation products | Precise mass determination of peptides and their modified forms.[11] |

| NMR Spectroscopy | Structural elucidation of degradation products | Detailed conformational information.[5] |

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed stability investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. pnas.org [pnas.org]

- 5. research.monash.edu [research.monash.edu]

- 6. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oxidation of aminoethylcysteine ketimine dimer by oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (Z-Cys-OH)₂ in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bridges is a critical step in the synthesis of many biologically active peptides, conferring conformational stability and enhancing biological activity. While the sequential introduction of cysteine residues followed by on-resin or in-solution oxidation is a common strategy, the use of pre-formed disulfide-linked amino acid dimers offers an alternative approach. This document provides detailed application notes and protocols for the utilization of N,N'-dibenzyloxycarbonyl-L-cystine, denoted as (Z-Cys-OH)₂, in solid-phase peptide synthesis (SPPS). The Z-group (benzyloxycarbonyl or Cbz) is a classic amine-protecting group, and its application in this context allows for the direct incorporation of a cystine moiety into a growing peptide chain. This method is particularly useful for the synthesis of peptides containing a symmetrical disulfide loop.

While the Z-group is traditionally associated with Boc-based SPPS due to its acid lability, its integration into the more contemporary Fmoc-based SPPS requires a carefully considered orthogonal protection strategy. The protocols outlined below are designed to be compatible with standard Fmoc-SPPS methodologies.

Data Presentation

Quantitative data regarding the efficiency of coupling (Z-Cys-OH)₂ in SPPS is not extensively reported in the literature, as this is a less common building block compared to standard Fmoc-protected amino acids. However, based on general principles of peptide coupling, the efficiency is expected to be comparable to that of other sterically hindered amino acids. The following table summarizes expected outcomes and potential challenges.

| Parameter | Expected Range/Value | Notes and Considerations |

| Coupling Efficiency | 85-95% | May require double coupling or the use of more potent activation reagents (e.g., HATU, HCTU) to achieve higher efficiency due to the steric bulk of the dimer. Monitoring with a qualitative test like the Kaiser test is crucial.[1] |

| Crude Peptide Purity | >70% | Purity is highly dependent on the successful coupling of (Z-Cys-OH)₂ and subsequent cleavage and deprotection steps. Incomplete coupling can lead to deletion sequences.[2] |

| Overall Yield | Sequence-dependent | The overall yield will be impacted by the coupling efficiency at each step of the synthesis. Even a small decrease in coupling efficiency for a large molecule can significantly reduce the final yield.[2] |

| Racemization | Low | Cysteine residues are prone to racemization during activation. The use of additives like HOBt or Oxyma Pure can help to minimize this side reaction.[3] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis using (Z-Cys-OH)₂

This protocol outlines the manual coupling of (Z-Cys-OH)₂ to a resin-bound peptide chain using standard Fmoc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

(Z-Cys-OH)₂

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

Activation of (Z-Cys-OH)₂:

-

In a separate vessel, dissolve (Z-Cys-OH)₂ (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated (Z-Cys-OH)₂ solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed by repeating steps 3 and 4.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Z-protecting groups from the cystine residue. The Z-group is typically removed by hydrogenolysis or strong acid treatment. For compatibility with acid-labile side-chain protecting groups used in Fmoc-SPPS, a two-step cleavage/deprotection strategy may be necessary if hydrogenolysis is chosen. However, a strong acid cocktail can achieve simultaneous cleavage and deprotection.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

1,2-Ethanedithiol (EDT) (optional, as a scavenger for other protecting groups)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains other sensitive residues like tryptophan or methionine, scavengers such as EDT can be added.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS using (Z-Cys-OH)₂

Caption: Workflow for the incorporation of (Z-Cys-OH)₂ in SPPS.

Signaling Pathway of Peptide Synthesis Logic

Caption: Logical flow of a single coupling cycle in SPPS.

References

The Versatility of N,N'-bis(benzyloxycarbonyl)-L-cystine in Modern Drug Development: Applications and Protocols

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N,N'-bis(benzyloxycarbonyl)-L-cystine, a key building block in synthetic chemistry, is proving to be an indispensable tool in the advancement of drug development. Its unique structural features enable the precise introduction of disulfide bonds, which are critical for the conformational stability and biological activity of many therapeutic peptides. This application note provides a detailed overview of its use in the synthesis of complex peptides, such as conotoxins, and as a precursor for novel S-aryl-L-cysteine derivatives, complete with experimental protocols and data.

Application Notes

N,N'-bis(benzyloxycarbonyl)-L-cystine, often abbreviated as (Z-Cys)₂ or Cbz-Cys-Cys-Cbz, serves two primary roles in drug development:

-

Introduction of Disulfide Bridges in Peptide Synthesis: The disulfide bond is a crucial covalent linkage that dictates the three-dimensional structure of numerous biologically active peptides, including hormones, venoms, and growth factors. The pre-formed disulfide bond in N,N'-bis(benzyloxycarbonyl)-L-cystine allows for its incorporation into a peptide sequence as a single unit, facilitating the synthesis of complex cyclic and multi-loop peptides. This is particularly valuable in the synthesis of cystine-knot peptides, such as conotoxins, which are under investigation for a range of therapeutic applications due to their high stability and target specificity.

-

Precursor for S-aryl-L-cysteine Derivatives: S-aryl-L-cysteine moieties are present in a variety of pharmacologically active compounds. N,N'-bis(benzyloxycarbonyl)-L-cystine can be readily converted to N-Cbz-S-aryl-L-cysteine derivatives through reactions with aryl halides. This synthetic route provides an efficient pathway to novel drug candidates.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-S-phenyl-L-cysteine from N,N'-bis(benzyloxycarbonyl)-L-cystine

This protocol details the synthesis of an S-aryl-L-cysteine derivative, a valuable intermediate in drug discovery.

Materials:

-

N,N'-bis(benzyloxycarbonyl)-L-cystine

-

Copper powder

-

Dimethylformamide (DMF)

-

10% Aqueous HCl

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

A mixture of N,N'-bis(benzyloxycarbonyl)-L-cystine (7.5 mmol), copper powder (15.0 mmol), and bromobenzene (31.5 mmol) in 20 ml of dimethylformamide is heated to 120°C for 19 hours.

-

The resulting mixture is cooled to 80°C, and the dimethylformamide is removed by vacuum distillation.

-

The residue is diluted with 70 ml of toluene and stirred for 1 hour at 70-75°C.

-

The product is filtered and washed with excess toluene.

-

The combined organic phases are washed sequentially with 10% aqueous HCl (1 x 70 ml), water (2 x 70 ml), and saturated sodium chloride (1 x 70 ml).

-

The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N,N'-bis(benzyloxycarbonyl)-L-cystine (3.81 g) | [1] |

| Product | N-Cbz-S-phenyl-L-cysteine | [1] |

| Yield | 96.6% (4.8 g) | [1] |

| Purity (by HPLC) | 96.33% | [1] |

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Conotoxin-like Peptide Incorporating a Disulfide Bridge

This protocol outlines the general steps for incorporating a disulfide bridge into a peptide sequence on a solid support, a key step in synthesizing peptides like conotoxins. While direct coupling of the large N,N'-bis(benzyloxycarbonyl)-L-cystine molecule can be challenging, a common strategy involves the sequential coupling of two cysteine residues followed by on-resin or post-cleavage oxidation. For the purpose of this protocol, we will illustrate the oxidative folding approach.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

-

Coupling reagents: HBTU, HOBt, DIPEA

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

-

Oxidative folding buffer: e.g., Tris-HCl buffer with a glutathione (B108866) redox system (GSH/GSSG)

-

HPLC system for purification and analysis

Procedure:

-

Resin Swelling and Deprotection: Swell the Fmoc-Rink Amide resin in DMF. Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt/DIPEA as coupling agents. For cysteine residues, use Fmoc-Cys(Trt)-OH.

-

Chain Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt groups from the cysteines) using a cleavage cocktail of TFA/TIS/H₂O.

-

Oxidative Folding: Dissolve the crude linear peptide in an appropriate folding buffer containing a redox system (e.g., GSH/GSSG) to facilitate the formation of the disulfide bond. The reaction is typically stirred at room temperature and monitored by HPLC.

-

Purification and Analysis: Purify the folded peptide by reverse-phase HPLC. The different folding isomers can be separated and quantified.

Quantitative Analysis of Oxidative Folding:

The oxidative folding of a conotoxin-like peptide can result in multiple isomers with different disulfide bond connectivities. These isomers can be resolved and quantified using RP-HPLC.

| Isomer | Retention Time (min) | Relative Abundance (%) |

| Linear (reduced) Peptide | 15.2 | Varies with reaction time |

| Misfolded Isomer 1 | 18.5 | Varies with reaction time |

| Misfolded Isomer 2 | 19.8 | Varies with reaction time |

| Native Folded Isomer | 21.3 | Up to 50% [2] |

Note: The retention times and relative abundances are representative and will vary depending on the specific peptide sequence and HPLC conditions.

Visualizations

Experimental Workflow for Conotoxin Synthesis

Caption: Workflow for the synthesis of a conotoxin-like peptide.

Logical Relationship of N,N'-bis(benzyloxycarbonyl)-L-cystine in Drug Development

Caption: The central role of (Z-Cys)₂ in drug development pathways.

Signaling Pathway Modulation by a Conotoxin

Some conotoxins have been found to interact with the insulin (B600854) receptor, modulating its signaling pathway. The following diagram illustrates a simplified insulin receptor signaling pathway and a hypothetical point of intervention for a conotoxin synthesized using a cystine-based building block.

Caption: Hypothetical modulation of the insulin receptor pathway by a conotoxin.

References

Application Notes and Protocols for Disulfide Bond Introduction using (Z-Cys-OH)₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the introduction of disulfide bonds in peptides and proteins utilizing N,N'-dibenzyloxycarbonyl-L-cystine, commonly referred to as (Z-Cys-OH)₂. This document outlines the underlying chemical principles, experimental workflows, and specific methodologies for researchers engaged in peptide synthesis and modification.

Introduction

Disulfide bonds are critical for the structural integrity and biological activity of a vast array of peptides and proteins. The controlled and efficient formation of these linkages is a cornerstone of synthetic peptide chemistry and drug development. (Z-Cys-OH)₂, the disulfide-linked dimer of Z-protected cysteine, serves as a stable and convenient starting material for the introduction of cysteine residues destined for disulfide bond formation. The benzyloxycarbonyl (Z) protecting group offers specific advantages in terms of stability and selective removal, providing an alternative to more commonly used Fmoc and Boc strategies.

This document details a primary pathway for the utilization of (Z-Cys-OH)₂ which involves an initial reduction to the monomeric Z-Cys-OH, followed by its incorporation into a peptide sequence, subsequent deprotection of the Z-group, and finally, oxidation to form the desired disulfide bridge.

Core Concepts and Workflow

The fundamental approach for using (Z-Cys-OH)₂ to introduce a disulfide bond can be broken down into four key stages:

-

Reduction of (Z-Cys-OH)₂: The stable disulfide dimer is reduced to the reactive thiol monomer, Z-Cys-OH.

-

Peptide Synthesis: The monomeric Z-Cys-OH is incorporated into the desired peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

-

Z-Group Deprotection: The benzyloxycarbonyl (Z) protecting group is selectively removed from the cysteine residue(s) to expose the free thiol groups.

-

Oxidative Disulfide Bond Formation: The peptide containing free cysteine thiols is subjected to controlled oxidation to form the intramolecular or intermolecular disulfide bond.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the workflow. Please note that yields and purity are highly dependent on the specific peptide sequence and experimental conditions.

Table 1: Reduction of (Z-Cys-OH)₂ to Z-Cys-OH

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Dithiothreitol (DTT) | Aqueous Buffer (pH 7-8) | 25 | 1-4 | >90 | Excess DTT is required. |

| TCEP-HCl | Aqueous or Organic | 25 | 0.5-2 | >95 | Odorless and effective over a wider pH range. |

| Zinc/Acetic Acid | Acetic Acid | 25 | 2-6 | 85-95 | Requires filtration to remove zinc dust. |

Table 2: Z-Group Deprotection from Cysteine Residues in Peptides

| Reagent | Conditions | Reaction Time | Typical Yield (%) | Notes |

| HBr in Acetic Acid | 33% HBr/AcOH | 1-2 h | 70-90 | Can cause side reactions with sensitive residues (e.g., Trp, Met). |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | 2-8 h | >90 | Not suitable for peptides containing other reducible groups. Sulfur can poison the catalyst. |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/scavengers | 1-3 h | 80-95 | Strong acid cleavage. |

Table 3: Common Oxidation Methods for Disulfide Bond Formation

| Oxidizing Agent | Solvent | Peptide Concentration | pH | Typical Yield (%) |

| Air (O₂) | Aqueous Buffer | 0.1-1 mg/mL | 7.5-8.5 | Sequence dependent, can be slow |

| Iodine (I₂) | MeOH/H₂O or AcOH/H₂O | 0.1-1 mg/mL | 5-7 | >90 |

| Dimethyl sulfoxide (B87167) (DMSO) | Aqueous Buffer | 0.1-1 mg/mL | 7-8 | 70-90 |

| Potassium Ferricyanide | Aqueous Buffer | 0.1-1 mg/mL | 7-8 | 80-95 |

Experimental Protocols

Protocol 1: Reduction of (Z-Cys-OH)₂ to Z-Cys-OH

This protocol describes the preparation of the monomeric Z-Cys-OH from its disulfide-linked dimer using Dithiothreitol (DTT).

Materials:

-

(Z-Cys-OH)₂

-

Dithiothreitol (DTT)

-

0.5 M Sodium Phosphate (B84403) Buffer (pH 8.0)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

Procedure:

-

Dissolve (Z-Cys-OH)₂ (1 equivalent) in a minimal amount of 0.5 M sodium phosphate buffer (pH 8.0).

-

Add Dithiothreitol (DTT) (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, acidify the solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain Z-Cys-OH as a white solid.

Protocol 2: Incorporation of Z-Cys-OH into a Peptide Sequence (SPPS)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) procedure for incorporating Z-Cys-OH into a peptide chain using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Z-Cys-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine (B6355638) in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Wash the resin with DMF and DCM.

-

Repeat steps 2-4 for each amino acid in the sequence.

-

Incorporation of Z-Cys-OH: Use Z-Cys-OH in the coupling step instead of an Fmoc-protected amino acid. The Z-group is stable to the piperidine treatment used for Fmoc removal.

-

Continue with the synthesis until the desired peptide sequence is assembled.

Protocol 3: On-Resin Z-Group Deprotection and Disulfide Bond Formation

This protocol describes a method for the deprotection of the Z-group and subsequent on-resin oxidation to form a disulfide bond. This approach is beneficial for intramolecular cyclization as it minimizes intermolecular side reactions.

Materials:

-

Peptide-resin with Z-protected cysteine(s)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (scavenger)

-

Iodine (I₂)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Z-Group Deprotection:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:8:1 v/v/v) for 2 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF to remove the cleavage reagents and scavengers.

-

-

On-Resin Oxidation:

-

Swell the resin in DMF.

-

Add a solution of iodine (5-10 equivalents) in DMF to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature. Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

-

Once the oxidation is complete, wash the resin with DMF to remove excess iodine.

-

-

Cleavage and Final Deprotection:

-

Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Protocol 4: Solution-Phase Disulfide Bond Formation

This protocol is suitable for both intramolecular and intermolecular disulfide bond formation after the peptide has been cleaved from the resin.

Materials:

-

Lyophilized crude peptide with free cysteine thiol(s)

-

0.1 M Ammonium (B1175870) Bicarbonate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

HPLC for purification

Procedure:

-

Dissolve the lyophilized crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-1 mg/mL. High dilution favors intramolecular cyclization.

-

Add DMSO to the solution (10-20% of the total volume).

-

Stir the solution open to the atmosphere at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence.

-

Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.

-

Lyophilize the solution to remove the ammonium bicarbonate.

-

Purify the disulfide-bonded peptide by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The formation of a disulfide bond is a key post-translational modification that often dictates the final, biologically active conformation of a peptide or protein. This structural stabilization is crucial for proper receptor binding and subsequent signal transduction.

Conclusion

The use of (Z-Cys-OH)₂ offers a reliable method for the introduction of disulfide bonds in synthetic peptides. The Z-group provides orthogonal protection in the context of Fmoc-based synthesis and can be removed under conditions that are distinct from those used for other common protecting groups. The protocols provided herein offer a starting point for the successful synthesis of disulfide-containing peptides. Researchers should optimize conditions based on the specific properties of their target peptides to achieve the best results.

Application Notes and Protocols for the Synthesis of Cyclic Peptides via Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of cyclic peptides containing a disulfide bridge. While the direct incorporation of pre-formed cystine derivatives like N,N'-di-Z-L-cystine ((Z-Cys-OH)₂) is not a standard procedure in solid-phase peptide synthesis (SPPS), this document will first address the potential application of such reagents in specific contexts before detailing the prevalent and highly effective method of post-synthetic oxidative cyclization of a linear peptide precursor.

Theoretical Application of (Z-Cys-OH)₂ in Peptide Synthesis

N,N'-di-Z-L-cystine, or (Z-Cys-OH)₂, is a derivative of the amino acid cystine where the amino groups are protected by the benzyloxycarbonyl (Z) group. While not typically used as a monomer in automated SPPS, it could theoretically be employed in:

-

Solution-Phase Fragment Condensation: In this approach, peptide fragments are synthesized separately and then joined together in solution. A fragment containing the (Z-Cys-OH)₂ unit could be synthesized and then coupled with other peptide fragments to introduce a pre-formed disulfide bond into the final peptide. This can be advantageous for the synthesis of complex peptides with multiple disulfide bonds.

-

Convergent Solid-Phase Synthesis: Similar to fragment condensation, a peptide fragment containing the pre-formed disulfide bond from (Z-Cys-OH)₂ could be prepared and then coupled to a resin-bound peptide.

These methods are generally more complex and labor-intensive than the standard linear synthesis followed by cyclization and are typically reserved for specific challenging syntheses. The predominant and more versatile method involves the synthesis of a linear peptide with two cysteine residues, followed by the formation of the disulfide bond.

Standard Protocol: Synthesis of a Linear Peptide Precursor and Oxidative Cyclization

The most common and reliable method for creating cyclic peptides with a single disulfide bond involves three main stages:

-

Solid-Phase Peptide Synthesis (SPPS) of the linear peptide containing two cysteine residues with appropriate protecting groups.

-

Cleavage and Deprotection of the peptide from the solid support.

-

Oxidative Cyclization in solution to form the disulfide bond.

This methodology allows for high purity and yield of the final cyclic product.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the synthesis of a linear peptide containing two cysteine residues using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group is a commonly used acid-labile protecting group for the cysteine thiol.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the linear peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Cleavage Reaction: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

-

Drying: Dry the crude linear peptide under vacuum.

-

Purification (Optional but Recommended): Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the precursor for cyclization. Lyophilize the pure fractions to obtain a fluffy white powder.

Protocol 3: Oxidative Cyclization to Form the Disulfide Bond

The formation of the intramolecular disulfide bond is achieved by oxidizing the free thiol groups of the two cysteine residues in a dilute solution to favor intramolecular cyclization over intermolecular dimerization. Several methods can be employed.

This is a simple and mild method, suitable for many peptides.

Materials:

-

Ammonium (B1175870) bicarbonate buffer (0.1 M, pH 8.0-8.5)

-

Acetonitrile (ACN)

Procedure:

-

Dissolution: Dissolve the purified linear peptide in a mixture of the ammonium bicarbonate buffer and ACN to a final peptide concentration of 0.1-0.5 mg/mL. The ACN helps to solubilize the peptide.

-

Oxidation: Stir the solution vigorously in a beaker open to the atmosphere at room temperature. The reaction time can vary from a few hours to several days.[1]

-

Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

-

Lyophilization: Once the reaction is complete, freeze-dry the solution directly to remove the volatile buffer.

-

Final Purification: Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or oligomers.

DMSO is a mild oxidant that can accelerate the cyclization process.

Materials:

-

Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

DMSO

Procedure:

-

Dissolution: Dissolve the linear peptide in the aqueous buffer at a concentration of 0.1-1.0 mg/mL.

-

Oxidation: Add DMSO to the peptide solution (typically 10-20% v/v). Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by RP-HPLC. The reaction is typically complete within a few hours.

-

Purification: Purify the cyclic peptide directly from the reaction mixture using RP-HPLC.

Iodine is a faster and more potent oxidizing agent.

Materials:

-

Methanol (B129727) or a mixture of methanol and water

-

Iodine solution (e.g., 0.1 M in methanol)

Procedure:

-